molecular formula C12H14BrN3O2 B1382559 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-44-7

3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1382559
CAS RN: 1416714-44-7
M. Wt: 312.16 g/mol
InChI Key: IWJGQTZLKPOSAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridine core suggests that the compound may have interesting electronic properties, as this core is often found in compounds with biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The bromine atom could potentially be replaced in a substitution reaction, and the methoxy group could be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The methoxy group could contribute to the compound’s solubility in organic solvents .

Scientific Research Applications

Synthesis and Structural Applications

  • Intermediate in Anticoagulant Synthesis : This compound serves as an important intermediate in the synthesis of apixaban, an anticoagulant. X-ray powder diffraction data for related compounds have been reported, indicating their structural significance in pharmaceutical development (Qing Wang et al., 2017).

  • Structural Analysis : Structural analysis through X-ray crystallography of similar compounds reveals insights into their molecular conformation, highlighting their potential in various applications including pharmaceuticals (J. Ganapathy et al., 2015).

Antiproliferative and Pharmaceutical Research

  • Antiproliferative Activity : Certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting their potential in cancer research and therapy (Beatričė Razmienė et al., 2021).

  • Potential Anticancer Agents : Organometallic complexes containing similar pyrazolo[3,4-b]pyridines have shown potential as anticancer agents, providing a pathway for the development of new cancer treatments (I. Stepanenko et al., 2011).

Material Science and Electronic Applications

  • Optical and Quantum Electronics : Derivatives of pyrazolo[4,3-b]pyridine, closely related to the subject compound, have been used in the study of optical and quantum electronics, demonstrating their utility in advanced material sciences (E. El-Menyawy et al., 2019).

  • Synthesis of Novel Functionalized Compounds : The compound has been used in the synthesis of novel functionalized carboxymides, showcasing its versatility in creating diverse chemical structures for various applications (C. N. Revanna et al., 2013).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. If the compound shows promising biological activity, it could be further developed as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

3-bromo-4-methoxy-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-12-10-8(5-6-14-12)16(15-11(10)13)9-4-2-3-7-18-9/h5-6,9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJGQTZLKPOSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=NN2C3CCCCO3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
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3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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